molecular formula C14H12N2O4 B11988487 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol CAS No. 29644-86-8

2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol

Cat. No.: B11988487
CAS No.: 29644-86-8
M. Wt: 272.26 g/mol
InChI Key: HFYHMNDCZZTTCP-UHFFFAOYSA-N
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Description

2-((4-METHOXY-BENZYLIDENE)-AMINO)-4-NITRO-PHENOL is a compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a methoxy group, a benzylidene group, an amino group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-METHOXY-BENZYLIDENE)-AMINO)-4-NITRO-PHENOL can be achieved through a condensation reaction between 4-methoxybenzaldehyde and 4-nitroaniline in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-METHOXY-BENZYLIDENE)-AMINO)-4-NITRO-PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4-METHOXY-BENZYLIDENE)-AMINO)-4-NITRO-PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-METHOXY-BENZYLIDENE)-AMINO)-4-NITRO-PHENOL involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-METHOXY-BENZYLIDENE)-AMINO)-4-NITRO-PHENOL is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties.

Properties

CAS No.

29644-86-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]-4-nitrophenol

InChI

InChI=1S/C14H12N2O4/c1-20-12-5-2-10(3-6-12)9-15-13-8-11(16(18)19)4-7-14(13)17/h2-9,17H,1H3

InChI Key

HFYHMNDCZZTTCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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